ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid
Overview
Description
ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid: is a natural diterpenoid compound found in the herbs of Pteris semipinnata. This compound is known for its unique structure and potential medicinal properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that this compound is a natural diterpenoid found in the herbs of pteris semipinnata .
Biochemical Pathways
It is known that this compound has potential applications in scientific research, suggesting that it may interact with various biochemical pathways.
Result of Action
It is known that this compound has potential applications in scientific research, suggesting that it may have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid typically involves the extraction from natural sources such as Pteris semipinnata. The extraction process includes solvent extraction followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used in various in vitro and in vivo studies to understand its effects on biological systems.
Medicine: The compound has shown potential in medicinal research, particularly in the development of new therapeutic agents. Its anticancer properties are of significant interest, and it is being studied for its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its high purity and unique properties make it a valuable compound for various industrial applications.
Comparison with Similar Compounds
- ent-11alpha-Hydroxy-15-oxo-kaur-16-en-19-oic acid
- ent-6alpha,7alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid
- ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-18-oic acid
Comparison: While these compounds share a similar core structure, ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid is unique due to its specific hydroxyl and oxo functional groups at the 6alpha and 9alpha positions. These functional groups contribute to its distinct chemical reactivity and biological activity.
Biological Activity
Ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid, a diterpenoid compound, is primarily derived from various plant sources, including Pteris semipinnata. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features multiple hydroxyl groups and a ketone functional group that contribute to its biological activities.
Antitumor Activity
This compound has demonstrated significant antitumor properties. Research indicates that this compound induces apoptosis in various cancer cell lines through several pathways:
- Mitochondrial Pathway : The compound promotes the translocation of pro-apoptotic proteins such as Bax into mitochondria while down-regulating anti-apoptotic proteins like Bcl-2. This shift leads to the activation of caspases (caspase-3 and caspase-9), which are crucial for executing the apoptotic program in cells .
- NF-kB Pathway Inhibition : this compound inhibits NF-kB activation, which is often upregulated in cancer cells. This inhibition results in decreased expression of genes that promote cell survival and proliferation .
- MAPK Pathway Modulation : The compound also affects MAPK signaling pathways, with varying effects depending on the type of cancer cell. For instance, in lung cancer cells, it activates ERK1/2, while in anaplastic thyroid carcinoma, it triggers JNK activation leading to cell death .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound exhibits anti-inflammatory activities. It has been shown to suppress the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6 in activated macrophages .
- NF-kB Pathway Inhibition : Similar to its role in cancer apoptosis, it also inhibits NF-kB activation in inflammatory conditions, which is critical for reducing inflammation-related tissue damage .
Study on Nasopharyngeal Carcinoma
A study utilized fluorescent mesoporous silica nanoparticles to enhance the delivery of this compound to nasopharyngeal carcinoma cells in vivo. Results indicated effective tumor growth inhibition with minimal side effects due to targeted delivery mechanisms .
Study on Melanoma Cells
In vitro studies have shown that this compound significantly inhibits melanogenesis by down-regulating tyrosinase expression in B16F10 melanoma cells. This property suggests potential applications in skin whitening and treatment for hyperpigmentation disorders .
Summary of Findings
Properties
IUPAC Name |
(1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13-,14-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVJJCFYCUPKOU-DCTHVCBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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